
2,4-dichloro-N-(6-methylpyridin-2-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-dichloro-N-(6-methylpyridin-2-yl)benzamide, also known as DMXAA, is a synthetic compound that has been widely studied for its potential use in cancer treatment. DMXAA was first synthesized in 1998 by scientists at the Auckland Cancer Society Research Centre in New Zealand. Since then, DMXAA has been the subject of numerous scientific studies, exploring its synthesis, mechanism of action, and potential therapeutic uses.
Mechanism of Action
The mechanism of action of 2,4-dichloro-N-(6-methylpyridin-2-yl)benzamide is not fully understood, but it is thought to involve the activation of the immune system and the induction of tumor cell death. This compound has been shown to activate the production of cytokines, which are proteins that play a key role in the immune response. This activation of the immune system is thought to contribute to the anti-tumor effects of this compound.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. In preclinical studies, this compound has been shown to induce the production of cytokines, such as tumor necrosis factor-alpha (TNF-alpha) and interferon-gamma (IFN-gamma). This compound has also been shown to inhibit the formation of new blood vessels, which is an important process in tumor growth.
Advantages and Limitations for Lab Experiments
One advantage of 2,4-dichloro-N-(6-methylpyridin-2-yl)benzamide is its potent anti-tumor effects. This compound has been shown to have activity against a wide range of tumor types, making it a promising candidate for cancer treatment. However, one limitation of this compound is its toxicity. This compound has been shown to have dose-limiting toxicities in preclinical studies, which may limit its use in clinical settings.
Future Directions
There are several future directions for research on 2,4-dichloro-N-(6-methylpyridin-2-yl)benzamide. One area of interest is the development of new formulations of this compound that may improve its effectiveness and reduce its toxicity. Another area of interest is the identification of biomarkers that may predict response to this compound treatment. Finally, further studies are needed to determine the safety and efficacy of this compound in clinical settings, including its potential use in combination with other cancer treatments.
Synthesis Methods
The synthesis of 2,4-dichloro-N-(6-methylpyridin-2-yl)benzamide involves the reaction of 2,4-dichlorobenzoyl chloride with 6-methylpyridine-2-carboxylic acid, followed by the addition of ammonia and subsequent heating. The resulting product is then purified using various techniques, including recrystallization and chromatography.
Scientific Research Applications
2,4-dichloro-N-(6-methylpyridin-2-yl)benzamide has been extensively studied for its potential use in cancer treatment. In preclinical studies, this compound has been shown to have potent anti-tumor effects, inducing tumor cell death and inhibiting tumor growth. This compound has also been shown to enhance the effectiveness of other cancer treatments, such as radiation therapy and chemotherapy.
properties
Molecular Formula |
C13H10Cl2N2O |
|---|---|
Molecular Weight |
281.13 g/mol |
IUPAC Name |
2,4-dichloro-N-(6-methylpyridin-2-yl)benzamide |
InChI |
InChI=1S/C13H10Cl2N2O/c1-8-3-2-4-12(16-8)17-13(18)10-6-5-9(14)7-11(10)15/h2-7H,1H3,(H,16,17,18) |
InChI Key |
UNTZDJSIWHDWON-UHFFFAOYSA-N |
SMILES |
CC1=NC(=CC=C1)NC(=O)C2=C(C=C(C=C2)Cl)Cl |
Canonical SMILES |
CC1=NC(=CC=C1)NC(=O)C2=C(C=C(C=C2)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[5-(allyloxy)-2-methyl-1-phenyl-1H-indol-3-yl]ethanone](/img/structure/B271416.png)

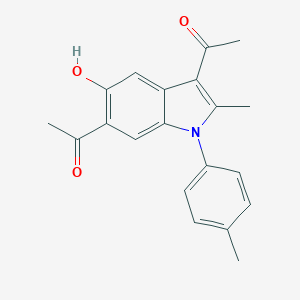
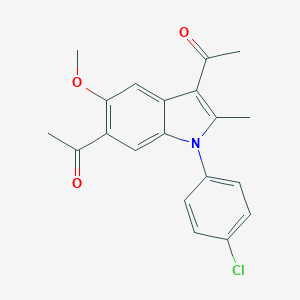

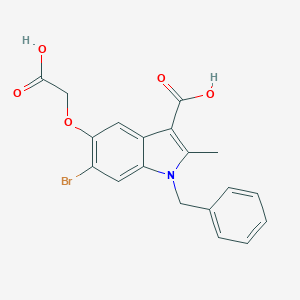
![ethyl 1-benzyl-4-[(dimethylamino)methyl]-5-hydroxy-2-methyl-1H-indole-3-carboxylate](/img/structure/B271426.png)
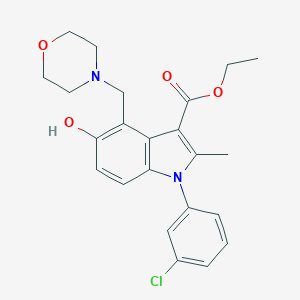
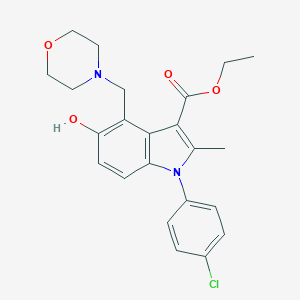
![3-amino-6-methyl-1,2-dihydropyrazolo[4,3-c]pyridin-4-one](/img/structure/B271436.png)
![(8-benzoyl-5-oxo-2,3,6,7-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyridin-6-yl)acetic acid](/img/structure/B271437.png)

![4-amino-3,6-diethyl-2,5-dioxo-3,5,6,7,8,9-hexahydro-2H-cyclopenta[c][2,7]naphthyridine-1-carbonitrile](/img/structure/B271458.png)
![1-Amino-2,7-diethyl-6-(4-methylphenyl)-3,8-dioxo-2,3,7,8-tetrahydro[2,7]naphthyridine-4-carbonitrile](/img/structure/B271462.png)